2-[2-nitro-5-(pyrrolidin-1-yl)phenyl]-4-phenylphthalazin-1(2H)-one
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Overview
Description
2-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound featuring a nitro group, a pyrrolidine ring, and a dihydrophthalazinone core
Preparation Methods
The synthesis of 2-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple stepsThe final step often involves cyclization to form the dihydrophthalazinone core . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Scientific Research Applications
2-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its stability and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can enhance binding affinity to certain proteins. The dihydrophthalazinone core may interact with enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar compounds include other nitro-substituted phenyl derivatives and pyrrolidine-containing molecules. Compared to these, 2-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its combination of a nitro group, a pyrrolidine ring, and a dihydrophthalazinone core, which provides distinct chemical and biological properties .
Properties
Molecular Formula |
C24H20N4O3 |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-(2-nitro-5-pyrrolidin-1-ylphenyl)-4-phenylphthalazin-1-one |
InChI |
InChI=1S/C24H20N4O3/c29-24-20-11-5-4-10-19(20)23(17-8-2-1-3-9-17)25-27(24)22-16-18(26-14-6-7-15-26)12-13-21(22)28(30)31/h1-5,8-13,16H,6-7,14-15H2 |
InChI Key |
VRJWSBSSHSUGAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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